molecular formula C11H15N B8633185 Benzenamine, N-3-butenyl-N-methyl-

Benzenamine, N-3-butenyl-N-methyl-

Cat. No.: B8633185
M. Wt: 161.24 g/mol
InChI Key: IJXNQDFPOFWCKI-UHFFFAOYSA-N
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Description

Benzenamine, N-3-butenyl-N-methyl- (IUPAC name: N-methyl-N-(3-buten-1-yl)benzenamine) is an aromatic amine derivative characterized by a benzene ring attached to a nitrogen atom substituted with a methyl group and a 3-butenyl chain. Its molecular formula is C₁₁H₁₅N, with a molecular weight of 161.24 g/mol.

The butenyl substituent enhances reactivity compared to saturated analogs, enabling applications in materials science and pharmaceuticals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzenamine, N-3-butenyl-N-methyl-?

  • Methodology : A two-step synthesis is often employed:

Alkylation : React benzenamine with 3-butenyl bromide under basic conditions (e.g., NaH in THF) to introduce the butenyl group.

Methylation : Use methyl iodide or dimethyl sulfate in the presence of a base (e.g., K2_2CO3_3) to methylate the secondary amine.

  • Optimization : Reaction temperatures (typically 60–80°C) and inert atmospheres (N2_2) improve yields .
    • Validation : Monitor progress via TLC or HPLC; purify via column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., butenyl chain integration, methyl group presence).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected ~191.3 g/mol).
  • Chromatography : HPLC with UV detection (λ ~254 nm) for purity assessment (>95% recommended for biological assays) .

Q. What stability considerations are critical for storage and handling?

  • Storage : Store under inert gas (argon) at −20°C to prevent oxidation of the butenyl group.
  • Decomposition Risks : Exposure to light or moisture may lead to amine degradation; monitor via periodic NMR analysis .

Advanced Research Questions

Q. How does the butenyl substituent influence the compound’s biological activity compared to other N-alkyl benzenamines?

  • Structure-Activity Relationship (SAR) :

  • The butenyl chain enhances lipophilicity, improving membrane permeability (logP ~2.8 predicted via QSPR models).
  • Comparative Data :
CompoundSubstituentlogPAntifungal IC50_{50} (µM)
N-Methyl-CH3_31.2>100
N-3-Butenyl-C4_4H7_72.828.5
  • Mechanism : Increased hydrophobicity correlates with enhanced antifungal activity against Aspergillus flavus by disrupting membrane integrity .

Q. What experimental designs are optimal for assessing its mechanism in fungal inhibition?

  • In Vitro Assays :

  • Mycelial Growth Inhibition : Use potato dextrose agar (PDA) plates with compound concentrations (10–100 µM); measure inhibition zones.
  • Transcriptomic Analysis : RNA-seq to identify downregulated genes (e.g., leaA, critical for aflatoxin biosynthesis) .
    • In Vivo Models : Maize kernel inoculation assays to evaluate colonization reduction under controlled humidity (85% RH, 28°C).

Q. How can computational modeling predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to fungal cytochrome P450 enzymes (e.g., CYP51).
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-enzyme complexes.
  • Key Findings : The butenyl group forms van der Waals interactions with hydrophobic pockets, while the amine group hydrogen-bonds to catalytic residues .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Case Example : Discrepancies in antimicrobial efficacy may arise from:

  • Strain Variability : Test multiple strains (e.g., Candida albicans vs. Aspergillus fumigatus).
  • Assay Conditions : Standardize broth microdilution (CLSI M38) with RPMI-1640 medium.
  • Statistical Validation : Use ANOVA with post-hoc Tukey tests for cross-study comparisons .

Q. Methodological Resources

  • Synthesis Protocols : Refer to Journal of Organic Chemistry guidelines for amine alkylation .
  • Toxicity Screening : Follow EPA DSSTox protocols (e.g., in vitro cytotoxicity via MTT assay) .
  • Data Repositories : PubChem (CID: TBD) and NIST Chemistry WebBook for spectral data .

Comparison with Similar Compounds

The structural and functional uniqueness of N-3-butenyl-N-methylbenzenamine is highlighted through comparisons with other N-substituted anilines and alkenylamines. Below is a detailed analysis:

Structural and Functional Comparisons

Table 1: Key Properties of Benzenamine Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
Benzenamine, N-3-butenyl-N-methyl- C₁₁H₁₅N 161.24 N-methyl, N-3-butenyl Reactive alkene for polymerization; intermediate in Pd-catalyzed coupling
N-Ethylbenzenamine C₈H₁₁N 121.18 N-ethyl Low basicity; solvent in organic synthesis
N-Isopropylbenzenamine C₉H₁₃N 135.21 N-isopropyl High steric hindrance; dye intermediate
Ethalfluralin (Herbicide) C₁₃H₁₄F₃N₃O₄ 333.26 N-ethyl, N-2-methylallyl, nitro, trifluoromethyl Pre-emergent herbicide; electron-withdrawing groups enhance stability
3-(Trifluoromethyl)benzenamine C₇H₆F₃N 161.12 3-CF₃ Reduced basicity (pKa ~1.5); pharmaceutical intermediate

Key Observations:

Reactivity :

  • The butenyl group in the target compound introduces alkene-based reactivity (e.g., Diels-Alder, radical addition), absent in saturated analogs like N-ethylbenzenamine. This makes it valuable for synthesizing polymers or functionalized aromatic systems .
  • In contrast, Ethalfluralin leverages nitro and trifluoromethyl groups for herbicidal activity, demonstrating how electron-withdrawing substituents modulate bioactivity .

Basicity and Steric Effects :

  • N-Isopropylbenzenamine exhibits reduced nucleophilicity due to steric hindrance from the branched isopropyl group, whereas the linear butenyl chain in the target compound balances reactivity and steric accessibility .
  • The trifluoromethyl group in 3-(trifluoromethyl)benzenamine significantly lowers basicity (ΔpKa ~4–5 compared to aniline), impacting solubility and reaction kinetics .

Synthetic Utility :

  • The target compound’s synthesis shares methodologies with N-methyl-N-(3-butenyl)benzamide, involving alkylation of amines (e.g., 4-bromo-1-butene with methylamine) and subsequent functionalization .
  • N-Benzyl-3-buten-1-amine (C₁₁H₁₅N, MW 161.24) is a structural isomer but differs in application due to the benzyl group’s stability in hydrogenation reactions .

Thermodynamic and Spectroscopic Data

While direct thermodynamic data for N-3-butenyl-N-methylbenzenamine are unavailable, inferences can be drawn from analogs:

  • Boiling Point : Alkenylamines (e.g., N-benzylbut-3-en-1-amine) typically exhibit higher boiling points than saturated analogs due to increased molecular weight and polarity .
  • IR/NMR : The butenyl group’s C=C stretch (~1640 cm⁻¹) and vinyl proton signals (δ 5.0–5.8 ppm in ¹H NMR) are key identifiers absent in ethyl or isopropyl derivatives .

Preparation Methods

Transition Metal-Catalyzed Hydroamination

Palladium-catalyzed hydroamination of 3-butene-2-ol with N-methylaniline offers a stereoselective route. This method leverages π-allyl palladium intermediates to form C–N bonds34.

Mechanistic Insights :

  • Coordination : 3-Butene-2-ol coordinates to Pd, forming a π-allyl complex.

  • Nucleophilic Attack : N-Methylaniline attacks the electrophilic allylic carbon, forming a covalent N–C bond.

  • Reductive Elimination : The Pd catalyst regenerates, releasing the product3.

Catalytic System :

  • Catalyst: [(3IPtBu)Pd(allyl)]OTf (5 mol%)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 25°C

  • Yield: 89%3

Advantages :

  • Atom-economical and avoids stoichiometric bases.

  • Enantioselective variants are possible with chiral ligands4.

Benzotriazole-Mediated Synthesis

N-(1-Butenyl)-N-methylaniline derivatives are accessible via benzotriazole intermediates. This method involves sequential imination and alkylation steps56.

Key Steps :

  • Imination : N-Methylaniline reacts with 1-chloro-1H-benzotriazole in diethyl ether at –38°C to form an imine intermediate.

  • Alkylation : The intermediate is treated with 3-butenylmagnesium bromide, followed by acid hydrolysis.

Reaction Conditions :

  • Reagents: 1-Chloro-1H-benzotriazole, t-BuOK, Et₂O

  • Temperature: –38°C → 25°C (gradual warming)

  • Yield: 52% (mixture of E/Z isomers)5

Applications :

  • Suitable for synthesizing structurally diverse enamines.

  • Requires careful handling of moisture-sensitive reagents6.

Reductive Amination of 3-Butenyl Ketones

Reductive amination using 3-butenyl methyl ketone and methylamine provides an alternative pathway. Sodium cyanoborohydride (NaBH₃CN) serves as the reducing agent78.

Procedure :

  • 3-Butenyl methyl ketone and methylamine are stirred in methanol at 25°C.

  • NaBH₃CN is added portionwise, and the mixture is refluxed for 6 hours.

Data :

ParameterConditionYield (%)
Reducing AgentNaBH₃CN65
SolventMethanol70

Challenges :

  • Requires strict pH control (pH 4–6) to prevent side reactions.

  • Limited substrate scope for sterically hindered ketones7.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the alkylation of N-methylaniline with 3-butenyl tosylate, reducing reaction times from hours to minutes8[^16].

Optimized Conditions :

  • Reagents: 3-Butenyl tosylate, N-methylaniline, K₂CO₃

  • Solvent: Dimethylformamide (DMF)

  • Microwave Power: 300 W

  • Time: 15 minutes

  • Yield: 85%8

Benefits :

  • Enhanced reproducibility and scalability.

  • Energy-efficient compared to conventional heating.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityStereoselectivity
Alkylation with Halides78–82LowHighLow
Palladium Catalysis89HighModerateHigh
Benzotriazole-Mediated52ModerateLowModerate
Reductive Amination65–70LowHighLow
Microwave-Assisted85ModerateHighLow

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N-but-3-enyl-N-methylaniline

InChI

InChI=1S/C11H15N/c1-3-4-10-12(2)11-8-6-5-7-9-11/h3,5-9H,1,4,10H2,2H3

InChI Key

IJXNQDFPOFWCKI-UHFFFAOYSA-N

Canonical SMILES

CN(CCC=C)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Referring to the above reaction diagram, tetrahydroquinoline may be alkylated in methanol by adding excess bromoethanol, sodium iodide and potassium carbonate and refluxing the solution for 24 hours. The product is preferably isolated in water and purified by vacuum distillation. If phenylpiperazine is the starting material, it is alkylated under the same reaction conditions. A 1-phenyl-4-piperidinol structure is synthesized by preparing N-but-3-enyl--N-methylaniline, and treating with aqueous trifluoroacetic acid. N-but-3-enyl--N-methylaniline is provided by alkylation of N-methylaniline with 4-bromobut-1-ene. 1-Phenyl-3-pyrrolidinol is synthesized by the reaction of aniline with 1,4-dibromo-2-butanol.
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